2-(2-Methoxyethoxy)benzaldehyde

Description

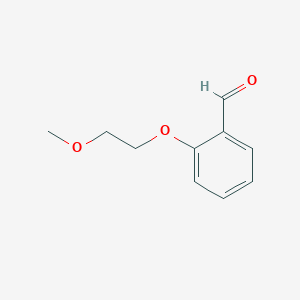

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJJRAXOBGTWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460454 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92637-96-2 | |

| Record name | 2-(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Importance of Aryl Aldehydes in Synthesis and Pharmaceuticals

Aryl aldehydes, organic compounds where an aldehyde functional group is attached to an aromatic ring, are fundamental building blocks in organic chemistry. chemsrc.com Their importance stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical reactions. These include nucleophilic additions, condensations, and oxidations, making them versatile intermediates for constructing more complex molecules. sigmaaldrich.com

In the realm of organic synthesis , aryl aldehydes are pivotal starting materials. They are used in the synthesis of:

Schiff bases: Formed by the reaction of aryl aldehydes with primary amines, these compounds are not only stable but also feature in the synthesis of various heterocyclic compounds. chemsrc.com

Chalcones: These compounds, synthesized from the reaction of an aryl aldehyde with an acetophenone, are precursors to flavonoids and other biologically active molecules. chemsrc.com

Stilbenes and other complex derivatives: Through reactions like the Wittig reaction, aryl aldehydes can be converted into a variety of alkene-containing structures.

The pharmaceutical industry heavily relies on aryl aldehydes as key intermediates in the manufacturing of active pharmaceutical ingredients (APIs). nist.govhmdb.ca The aldehyde group can be a crucial pharmacophore or a handle for introducing other functional groups necessary for a drug's biological activity. hmdb.ca For instance, substituted benzaldehydes have been investigated for their potential to modulate the oxygen affinity of hemoglobin, which could be beneficial in treating conditions like sickle cell disease. rsc.org Although aldehydes are highly reactive, which can be a challenge in medicinal chemistry due to potential reactions with biological nucleophiles, this reactivity is also what makes them such powerful tools in drug design and synthesis. docbrown.info

A Member of the Substituted Benzaldehyde Family

2-(2-Methoxyethoxy)benzaldehyde belongs to the broad class of substituted benzaldehydes. The identity and position of the substituent on the benzene (B151609) ring profoundly influence the compound's physical and chemical properties.

Structural Classification and Its Implications

Substituted benzaldehydes can be classified based on the electronic nature and position of their substituents. The methoxyethoxy group in this compound is an electron-donating group due to the ether oxygen. Its position at the ortho- (or 2-) position relative to the aldehyde group introduces specific steric and electronic effects.

| Property | Effect of Ortho-Substitution |

| Reactivity of the Aldehyde | The proximity of the ortho-substituent can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group, potentially slowing down reaction rates compared to its meta- and para-isomers. |

| Conformation | The molecule can exist in different conformations due to rotation around the bond connecting the aldehyde group to the benzene ring. The ortho-substituent can influence the preference for a particular conformation (s-cis vs. s-trans). scbt.com |

| Intramolecular Interactions | The close proximity of the ether oxygen and the aldehyde group could lead to intramolecular interactions, influencing the compound's conformation and reactivity. |

The aldehyde group itself is an electron-withdrawing group and directs incoming electrophiles to the meta-position during electrophilic aromatic substitution. nist.gov However, the presence of the ortho-alkoxy group, which is an ortho-, para-director, can lead to complex regiochemical outcomes in such reactions.

Research Relevance of Ortho-Substituted Benzaldehydes

Ortho-substituted benzaldehydes are of significant research interest. The interplay between the adjacent functional groups can lead to unique reactivity and the potential for directed C-H functionalization, a powerful strategy in modern organic synthesis for creating complex molecules from simpler starting materials. nih.govnih.gov While specific research on this compound is not widely published, studies on analogous compounds like 2-methoxybenzaldehyde (B41997) (o-anisaldehyde) provide insights. For example, 2-methoxybenzaldehyde is used in various chemical reactions and has been studied for its spectroscopic properties. nist.govnist.govchem-station.com

Physicochemical Properties of the Closely Related 2-Methoxybenzaldehyde:

| Property | Value |

| Molecular Formula | C₈H₈O₂ nist.gov |

| Molecular Weight | 136.15 g/mol nist.gov |

| Boiling Point | 238 °C nist.gov |

| Melting Point | 39 °C nist.gov |

| Appearance | Light yellow solidified mass or fragments nist.gov |

This table presents data for 2-methoxybenzaldehyde as a reference due to the limited availability of specific data for this compound.

Historical Roots in Ether Synthesis

Established Synthetic Pathways to 2-Methoxyethoxy-Substituted Benzaldehydes

Traditional methods for constructing 2-methoxyethoxy-substituted benzaldehydes often rely on a two-step process: the formation of the aryl ether bond followed by the introduction or modification of the aldehyde group. The Williamson ether synthesis has long been a cornerstone of this approach.

Williamson Ether Synthesis Approaches to Aryl Ethers

The Williamson ether synthesis, a reaction developed in 1850, remains a fundamental method for preparing ethers. wikipedia.orgbyjus.com The reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, which is typically formed by deprotonating an alcohol with a strong base. wikipedia.orgkhanacademy.org This SN2 reaction is highly effective for synthesizing a wide range of symmetrical and unsymmetrical ethers. byjus.comjk-sci.com

In the context of synthesizing the target molecule, this would involve the reaction of a deprotonated 2-hydroxybenzaldehyde (salicylaldehyde) with a 2-methoxyethoxy halide, such as 2-methoxyethyl chloride. The alkoxide, generated by treating the phenol (B47542) with a base like sodium hydroxide (B78521) or potassium carbonate, acts as a nucleophile, attacking the primary alkyl halide. jk-sci.com

Interactive Table 1: Key Parameters of the Williamson Ether Synthesis

| Parameter | Description | Relevance to this compound Synthesis |

| Nucleophile | An alkoxide or phenoxide ion. wikipedia.org | The phenoxide of salicylaldehyde. |

| Electrophile | Typically a primary alkyl halide or sulfonate ester. jk-sci.commasterorganicchemistry.com | 2-methoxyethoxymethyl chloride or a similar reagent. |

| Reaction Type | SN2 (bimolecular nucleophilic substitution). wikipedia.org | A one-step concerted mechanism. wikipedia.org |

| Base | Strong bases like NaH, KH, or carbonates like K₂CO₃. jk-sci.com | Deprotonates the phenolic hydroxyl group. |

| Solvent | Aprotic polar solvents like DMSO or DMF are often used to minimize side reactions. jk-sci.com | Solvates the cation and facilitates the SN2 reaction. |

Ortho-Substituted Phenol Precursors in Aryl Etherification

The starting material for the synthesis of this compound is an ortho-substituted phenol, specifically salicylaldehyde. The presence of the aldehyde group ortho to the hydroxyl group can influence the reaction. Strategies for the ortho-alkylation of phenols are also relevant, although in this case, O-alkylation is the desired pathway. google.comnih.govrsc.org Competing C-alkylation, where the electrophile attacks the aromatic ring, can be a side reaction, particularly with phenoxides which can act as ambient nucleophiles. jk-sci.com However, the Williamson ether synthesis conditions generally favor O-alkylation.

Considerations for Positional Isomer Control in Synthesis

The synthesis of a specific positional isomer like this compound requires careful control over the regioselectivity of the etherification reaction. Starting with a precursor where the substitution pattern is already established, such as salicylaldehyde, ensures that the methoxyethoxy group is introduced at the desired ortho position. When dealing with di-substituted phenols, protecting groups may be necessary to ensure the etherification occurs at the correct hydroxyl group. nih.gov The challenge of controlling ortho- versus para-substitution is a significant consideration in the synthesis of substituted phenols and their derivatives. rsc.org

Modern Catalytic Approaches in Benzaldehyde Synthesis

While the Williamson ether synthesis is a reliable method, modern organic synthesis often seeks more efficient and versatile catalytic approaches. These methods can offer milder reaction conditions and broader functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Methodologies for Benzaldehyde Scaffolds

Transition metal-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While not directly forming the ether linkage in this specific target molecule's common synthesis, these methods are crucial for constructing complex benzaldehyde scaffolds. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents onto the aromatic ring. acs.org In some advanced strategies, a stable aluminum hemiaminal intermediate can be used to protect a latent aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents to form substituted benzaldehydes. acs.org Furthermore, transition metal catalysts, including those based on rhodium and palladium, have been employed in the direct C-H bond addition to aldehydes, although this is more relevant for modifying the aldehyde group itself rather than installing the ether linkage. nih.gov

Hydride Reduction of Carboxylic Acid Derivatives for Aldehyde Formation

An alternative to direct formylation of the aromatic ring is the reduction of a corresponding carboxylic acid derivative. Carboxylic acids and their esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). organicchemistrytutor.comlibretexts.orgchemistrysteps.com However, stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive than the starting carboxylic acid. chemistrysteps.comlibretexts.org

To achieve the partial reduction to an aldehyde, modified and less reactive hydride reagents are employed. For example, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, esters can be selectively reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), often at low temperatures like -78 °C to prevent over-reduction to the alcohol. libretexts.org Therefore, a synthetic route to this compound could involve the initial synthesis of 2-(2-methoxyethoxy)benzoic acid or its ester, followed by a controlled reduction to the desired aldehyde.

Interactive Table 2: Common Reducing Agents for Aldehyde Synthesis

| Reagent | Starting Material | Product | Key Features |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Acid Chlorides | Aldehydes | A weaker reducing agent than LiAlH₄, allowing for isolation of the aldehyde. libretexts.orglibretexts.org |

| Diisobutylaluminum hydride (DIBAL-H) | Esters, Nitriles | Aldehydes | Reaction is typically run at low temperatures (-78 °C) to prevent over-reduction. libretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Carboxylic Acids, Esters | Primary Alcohols | A very strong reducing agent; generally does not stop at the aldehyde stage. organicchemistrytutor.comlibretexts.orgchemistrysteps.com |

Chemo- and Regioselective Synthesis of Substituted Benzaldehydes

The synthesis of highly functionalized benzaldehydes requires methods that can selectively target specific positions on the aromatic ring and react with particular functional groups while leaving others untouched. This chemo- and regioselectivity is crucial for creating complex molecules like this compound.

A significant challenge in synthesizing substituted benzaldehydes is the high reactivity of the aldehyde group, which can undergo side reactions with many organometallic reagents. acs.org To overcome this, one effective strategy involves a two-step, one-pot procedure where a Weinreb amide precursor is first reduced to a stable hemiaminal intermediate. This intermediate acts as a protecting group for the latent aldehyde, allowing for a subsequent chemoselective cross-coupling reaction with organometallic reagents to introduce various substituents. acs.org For instance, methoxy-substituted benzaldehydes have been successfully synthesized using this methodology. acs.org

This approach is particularly advantageous as it allows for the use of highly reactive organometallic reagents, which would otherwise be incompatible with the aldehyde functionality. acs.org The process is also very fast, which is beneficial for applications such as the synthesis of radiolabeled aldehydes for PET tracers. acs.org

Another key aspect is controlling the position of substitution on the benzene (B151609) ring (regioselectivity). For a compound like this compound, the synthesis would typically start from a precursor where the substitution pattern is already established, such as 2-hydroxybenzaldehyde. The ether linkage can then be formed via a Williamson ether synthesis, a classic method that remains highly effective. For example, the synthesis of the related compound 2-(allyloxy)benzaldehyde (B1266654) involves reacting 2-hydroxybenzaldehyde with 3-bromoprop-1-ene in the presence of a base like potassium carbonate. rsc.org A similar strategy would be employed for this compound, using an appropriate 2-methoxyethoxy halide.

Advanced catalytic methods also offer high levels of selectivity. For example, rhodium(III)-catalyzed C-H activation has been used for the regioselective alkylation of 2-arylindoles, demonstrating how transition metals can direct reactions to specific C-H bonds. acs.org While not directly applied to this compound, these principles of substrate-directed and catalyst-controlled reactions are central to modern organic synthesis and are applicable to the construction of complex benzaldehyde derivatives. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free Reaction Conditions and Sustainable Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. Many classical organic reactions, such as the Knoevenagel and Claisen-Schmidt condensations, traditionally use toxic solvents like pyridine (B92270). tandfonline.comnih.gov Recent advancements have demonstrated the feasibility of performing these reactions under solvent-free conditions, often with improved results.

Solvent-free Claisen-Schmidt reactions, for example, can be achieved by grinding cycloalkanones with substituted benzaldehydes and a solid base like sodium hydroxide, resulting in excellent yields (96–98%) in minutes. nih.gov Similarly, a greener Knoevenagel condensation has been developed that uses environmentally benign amines or ammonium (B1175870) salts as catalysts in a solvent-free process, avoiding pyridine and piperidine (B6355638) entirely. tandfonline.comtue.nlresearchgate.net These solid-state reactions not only prevent pollution from solvents but can also lead to higher yields and purity. tandfonline.comresearchgate.net

Other sustainable methodologies include the use of microwave irradiation, which can dramatically reduce reaction times compared to conventional heating, thus lowering energy consumption. smolecule.commdpi.com Reactive distillation is another innovative technique that combines reaction and separation into a single unit, improving efficiency and reducing waste, as demonstrated in the sustainable synthesis of benzaldehyde from cinnamaldehyde. acs.org

Table 1: Comparison of Traditional vs. Green Methodologies for Benzaldehyde-Related Reactions

| Reaction Type | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Knoevenagel Condensation | Pyridine (solvent), Piperidine (catalyst) | Solvent-free, benign amine/ammonium salt catalysts tandfonline.comtue.nl | Avoids toxic solvents, high yields, high purity tandfonline.com |

| Claisen-Schmidt Reaction | Solvent-based, stoichiometric base | Solvent-free grinding with catalytic NaOH nih.gov | Quantitative yields, rapid reaction time nih.gov |

| General Synthesis | Conventional heating, multi-pot process | Microwave-assisted synthesis, reactive distillation smolecule.comacs.org | Reduced energy use, process intensification mdpi.comacs.org |

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred because they generate minimal waste. nih.gov In contrast, substitution and elimination reactions are inherently less atom-economical as they produce byproducts. nih.govyoutube.com

For the synthesis of this compound, maximizing atom economy would involve choosing synthetic routes that are primarily addition-based. For example, the catalytic hydrogenation of an alkyne to an alkane is a 100% atom-economical process. jocpr.com While not directly part of the target molecule's synthesis, the principle guides chemists to design routes that build up the molecule without discarding atoms as waste.

A key strategy for waste minimization is process intensification, such as combining multiple reaction steps into a single pot. The one-pot reduction/cross-coupling procedure for substituted benzaldehydes is an excellent example, as it avoids the need to isolate and purify intermediates, thereby reducing solvent use and material loss. acs.org Similarly, developing catalytic cycles where the catalyst is highly efficient and recyclable minimizes waste. researchgate.net The use of heterogeneous catalysts, which can be easily filtered out and reused, is a practical approach to achieving this. mdpi.com

Utilization of Environmentally Benign Reagents and Catalysts

The choice of reagents and catalysts is critical to the sustainability of a synthetic process. Green chemistry advocates for replacing hazardous substances with safer alternatives.

In the oxidation of toluene (B28343) derivatives to benzaldehydes, traditional methods often use stoichiometric amounts of heavy metal oxidants like chromium trioxide. youtube.com Greener alternatives include using aqueous nitric acid or hydrogen peroxide (H₂O₂) in the presence of a catalyst. youtube.comuniroma1.it H₂O₂ is a particularly attractive oxidant as its only byproduct is water. Vanadium-based catalysts, for example, have been successfully used with H₂O₂ for the highly selective oxidation of toluene to benzaldehyde, avoiding organic solvents and hazardous reagents. mdpi.comuniroma1.it

Catalysis is a cornerstone of green chemistry. Instead of toxic catalysts like pyridine and piperidine, researchers have successfully used benign amines, ammonium salts, or even simple bases like potassium carbonate. rsc.orgtandfonline.com Biocatalysis, which uses enzymes to perform chemical transformations, represents another frontier. mdpi.com Enzymes operate in mild, often aqueous conditions with high selectivity, offering a highly sustainable alternative for industrial synthesis. mdpi.com The use of thiamine (B1217682) hydrochloride as a catalyst in the synthesis of benzoin (B196080) from benzaldehyde is a classic example of applying biochemical principles to green organic synthesis. odinity.com

Table 2: Environmentally Benign Reagents and Catalysts in Benzaldehyde Synthesis

| Reaction Step | Traditional Reagent/Catalyst | Benign Alternative | Environmental Benefit |

|---|---|---|---|

| Oxidation | Chromium trioxide (CrO₃) | H₂O₂ with Vanadium catalyst mdpi.comuniroma1.it | Byproduct is water; avoids heavy metals |

| Condensation | Pyridine, Piperidine tandfonline.com | Ammonium bicarbonate, solid NaOH nih.govtue.nl | Avoids toxic and hazardous chemicals |

| Base | Strong, hazardous bases | Potassium carbonate (K₂CO₃) rsc.org | Milder, safer, and widely available |

| Catalysis | Stoichiometric reagents | Enzymes (biocatalysis), recyclable catalysts mdpi.comodinity.com | High selectivity, mild conditions, reusability |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org Protons in electron-rich environments are shielded and appear at higher fields (lower δ values), while those in electron-deficient environments are deshielded and appear at lower fields (higher δ values). libretexts.org

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehydic, aromatic, and ethoxy protons are observed. The aldehydic proton (CHO) typically resonates at a significantly downfield region, around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. docbrown.info The aromatic protons on the benzene ring appear in the range of 6.8-7.8 ppm. The protons of the methoxyethoxy group are observed at higher fields. Specifically, the methylene (B1212753) protons adjacent to the aromatic oxygen (Ar-O-CH₂) appear around 4.2 ppm, the next methylene protons (O-CH₂-CH₂) at approximately 3.8 ppm, and the terminal methoxy (B1213986) protons (O-CH₃) at about 3.4 ppm. libretexts.org

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aldehydic proton (CHO) | ~10.4 |

| Aromatic protons | ~7.0 - 7.8 |

| Methylene protons (-OCH₂CH₂OCH₃) | ~4.2 |

| Methylene protons (-OCH₂CH₂OCH₃) | ~3.8 |

| Methoxy protons (-OCH₃) | ~3.4 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are dependent on their electronic environment. oregonstate.edu

The ¹³C NMR spectrum of this compound displays characteristic signals for the carbonyl, aromatic, and aliphatic carbons. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 185-195 ppm. docbrown.info The aromatic carbons resonate between 110 and 160 ppm. The carbon attached to the aldehyde group (C-1) and the carbon bearing the methoxyethoxy substituent (C-2) have distinct chemical shifts from the other aromatic carbons. The aliphatic carbons of the methoxyethoxy group appear at higher fields, generally between 58 and 72 ppm. oregonstate.edu

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl carbon (CHO) | ~192 |

| Aromatic carbon (C-O) | ~160 |

| Other aromatic carbons | ~114 - 136 |

| Methylene carbon (-OCH₂CH₂OCH₃) | ~71 |

| Methylene carbon (-OCH₂CH₂OCH₃) | ~69 |

| Methoxy carbon (-OCH₃) | ~59 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, providing a more detailed structural picture than one-dimensional (1D) spectra. youtube.comuobasrah.edu.iq

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the aromatic ring and the ethoxy chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the aldehydic proton and the C-2 aromatic carbon would confirm their proximity.

By combining the information from COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com In GC, the sample is vaporized and separated into its components in a column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

For this compound, GC-MS analysis would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ether linkages and the loss of the aldehyde group. Analysis of these fragment ions helps to confirm the presence of the methoxyethoxy and benzaldehyde moieties within the molecule. researchgate.netresearchgate.net

Table 3: Potential Fragment Ions in the GC-MS of this compound

| m/z | Possible Fragment |

| 180 | [M]⁺ |

| 151 | [M - CHO]⁺ |

| 121 | [M - CH₂OCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 59 | [CH₂OCH₃]⁺ |

Note: The observed fragmentation pattern can be influenced by the ionization energy and other instrumental parameters.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material. A pulsed laser is used to irradiate the sample, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact ions. The time it takes for these ions to travel through a flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

For this compound, MALDI-TOF MS would be expected to produce a strong signal for the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, providing a very accurate determination of its molecular weight. rsc.org Due to the soft nature of this ionization method, fragmentation is often minimized, which is advantageous for confirming the molecular mass of the parent compound.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopy, offers a comprehensive view of the molecular vibrations and dynamics of this compound.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. vscht.cz In this compound, several characteristic absorption bands are expected.

The IR spectrum of an aromatic aldehyde like this compound is characterized by several key absorptions. The C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹. vscht.cz The aldehyde C-H stretch is also a useful diagnostic tool, often showing one or two bands of moderate intensity between 2830 cm⁻¹ and 2695 cm⁻¹. vscht.czpressbooks.publibretexts.org The presence of a band near 2720 cm⁻¹ is particularly indicative of an aldehyde. vscht.cz

A very strong and characteristic band for aldehydes is the C=O stretching vibration of the carbonyl group, which is typically observed around 1700 cm⁻¹. docbrown.info For aromatic aldehydes, this band may be shifted to a slightly lower wavenumber (1710-1685 cm⁻¹) due to conjugation with the benzene ring. vscht.cz The aromatic ring itself gives rise to several absorption bands between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations. vscht.cz

The presence of the methoxyethoxy group introduces additional characteristic bands. The ether C-O stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The C-H stretching of the methoxy and ethoxy groups will contribute to the absorption in the 3000-2850 cm⁻¹ region. vscht.cz

A detailed analysis of the IR spectrum of 2-methoxybenzaldehyde (B41997), a closely related compound, has been performed, and the assignments are largely consistent with these general expectations. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Benzaldehyde Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Variable |

| Aldehyde C-H | Stretch | 2830-2720 | Moderate |

| Carbonyl C=O | Stretch | 1710-1685 | Strong |

| Aromatic C=C | Stretch | 1600-1400 | Variable |

| Ether C-O | Stretch | 1300-1000 | Strong |

| Alkyl C-H | Stretch | 3000-2850 | Variable |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption depends on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

For 2-methoxybenzaldehyde, both FT-IR and FT-Raman spectroscopic techniques have been utilized to analyze the molecule. researchgate.net The fundamental vibrational frequencies and intensities of the vibrational bands were evaluated using density functional theory (DFT), which aids in the assignment of the observed spectral features. researchgate.net Such studies on related benzaldehyde derivatives provide a basis for understanding the Raman spectrum of this compound. nih.govresearchgate.net

Inelastic Neutron Scattering (INS) spectroscopy is particularly sensitive to the motions of hydrogen atoms, making it an excellent technique for studying low-frequency vibrations such as torsional (rotational) and phonon (lattice) modes in molecular crystals. nih.gov The dynamics of 2-methoxybenzaldehyde in the solid state have been investigated using INS spectroscopy combined with periodic DFT calculations. nih.govmdpi.comua.ptresearchgate.netnih.gov This approach allows for a confident assignment of the vibrational modes, including the torsional potential barriers for the methyl groups. ua.ptresearchgate.netnih.gov

The excellent agreement between the calculated and experimental INS spectra for 2-methoxybenzaldehyde provides a reliable basis for understanding the vibrational dynamics. nih.govresearchgate.net The study revealed that the intermolecular contribution to the potential energy barrier for methyl rotation can be significant, accounting for about one-third of the barrier height. ua.ptresearchgate.netnih.gov This detailed understanding of the dynamics of a closely related molecule is directly applicable to predicting the behavior of the methoxyethoxy group in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique allows for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.

These studies of related compounds provide valuable insights into the likely solid-state conformation of this compound. It is expected that the benzaldehyde moiety will be largely planar, with the methoxyethoxy side chain adopting a specific conformation to minimize steric hindrance and optimize intermolecular interactions.

The crystal packing of substituted benzaldehydes is often governed by a variety of intermolecular interactions, including weak C–H⋯O hydrogen bonds, π–π stacking interactions, and halogen bonding where applicable. nih.gov The carbonyl group is a key player in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens to examine the intricacies of molecular systems. For 2-(2-methoxyethoxy)benzaldehyde, these methods elucidate the fundamental aspects of its electronic framework and potential chemical behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. Geometry optimization using DFT, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311+G**, is employed to determine the most stable three-dimensional arrangement of atoms in the molecule. nih.gov This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles that define its conformation.

Subsequent to geometry optimization, vibrational frequency calculations are performed. mdpi.com These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical vibrational spectrum. mdpi.com These computed frequencies are invaluable for assigning the bands observed in experimental infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. nih.govsolidstatetechnology.us For instance, the characteristic carbonyl (C=O) stretching frequency can be accurately predicted, often found to be in close agreement with experimental values. solidstatetechnology.us

Below is a table showcasing representative optimized geometrical parameters for a related compound, 2-methoxybenzaldehyde (B41997), which provides a basis for understanding the structural aspects of this compound. nih.gov

| Parameter | Bond/Angle | Calculated Value | Experimental Value |

| Bond Length | C=O | 1.22 Å | 1.21 Å |

| Bond Length | C-C (ring avg.) | 1.40 Å | 1.39 Å |

| Bond Angle | C-C-H (aldehyde) | 120.5° | 120.1° |

| Bond Angle | C-O-C (ether) | 117.8° | 117.5° |

This interactive table is based on data for the closely related molecule 2-methoxybenzaldehyde and serves as an illustrative example.

For even greater accuracy, though at a higher computational expense, ab initio methods are utilized. montana.edu These methods, which are based on first principles without empirical parameterization, include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. arxiv.orgconicet.gov.ar High-level ab initio calculations, such as CBS-Q and CBS-QB3, are particularly useful for obtaining precise electronic energies, which are fundamental to understanding the molecule's stability and reactivity. jksus.org These methods provide benchmark values against which less computationally demanding methods like DFT can be compared. jksus.org The choice of basis set, such as the 6-311++G(2df,2p) basis set, is critical in these calculations to ensure a comprehensive description of the electronic wavefunction. jksus.org

The electronic reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.aruwosh.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally suggests a more reactive molecule. For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. uwosh.edu

The analysis of charge distribution, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals how electron density is distributed across the molecule. researchgate.netnih.gov This information helps to identify electrophilic and nucleophilic sites. In this compound, the electronegative oxygen atoms of the carbonyl and ether groups are expected to carry partial negative charges, while the adjacent carbon atoms will have partial positive charges, influencing the molecule's interaction with other chemical species. researchgate.net

| Molecular Orbital | Description | Significance |

| HOMO | Highest energy orbital containing electrons. | Indicates the molecule's electron-donating ability. |

| LUMO | Lowest energy orbital without electrons. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |

This interactive table outlines the key concepts of HOMO-LUMO analysis.

Spectroscopic Simulation and Prediction from First Principles

Computational chemistry also provides the tools to simulate various types of spectra from fundamental principles, aiding in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are typically made using DFT methods, where the magnetic shielding of each nucleus is calculated. By referencing these shielding values to a standard compound (like tetramethylsilane), theoretical chemical shifts can be obtained. researchgate.net Comparing these predicted shifts with experimental data can confirm structural assignments and provide a deeper understanding of the electronic environment of each atom. nih.gov The accuracy of these predictions is dependent on the level of theory, the basis set, and the inclusion of solvent effects. researchgate.net

As mentioned in section 4.1.1, the calculation of vibrational frequencies is a standard output of DFT calculations. youtube.com These frequencies, along with their corresponding intensities, can be used to generate theoretical Infrared (IR) and Raman spectra. youtube.comosti.gov The simulated spectra can be directly compared with experimental spectra, which is immensely helpful in assigning the observed vibrational bands to specific atomic motions within the molecule. nih.govosti.gov

Inelastic Neutron Scattering (INS) is another vibrational spectroscopy technique that is particularly sensitive to the motions of hydrogen atoms. nih.gov Periodic DFT calculations can be used to simulate INS spectra, providing a complementary view of the vibrational dynamics, especially for low-frequency modes like torsional vibrations. nih.govmdpi.com The excellent agreement often found between simulated and experimental INS spectra allows for confident and detailed vibrational assignments. nih.gov

Conformational Analysis and Intramolecular Interactions

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as torsion angles. For this compound, the key rotational barriers are associated with the torsion angles of the flexible ether side chain and the orientation of the aldehyde group relative to the benzene ring.

A hypothetical PES scan would likely reveal the most stable conformers to be those that minimize steric hindrance between the aldehyde group and the methoxyethoxy side chain, while potentially maximizing favorable intramolecular interactions.

Table 1: Representative Rotational Energy Barriers for Related Moieties

| Bond (Torsion Angle) | Molecule Type | Typical Rotational Barrier (kJ/mol) | Method |

| Aryl-O | Anisole (B1667542) Derivatives | 5 - 15 | Quantum Mechanics |

| O-C (ether) | Alkoxy Ethers | 8 - 20 | Quantum Mechanics |

| C-C (aldehyde) | Substituted Benzaldehydes | 20 - 35 | Quantum Mechanics |

Note: The data in this table is representative of values found for structurally similar compounds and should be considered as an estimation for this compound in the absence of specific experimental data.

The presence of both hydrogen bond donors (the aldehydic C-H group) and multiple acceptors (the ether and carbonyl oxygen atoms) in this compound allows for the possibility of intramolecular hydrogen bonding. Specifically, a weak C-H···O hydrogen bond could form between the aldehyde proton and one of the oxygen atoms of the methoxyethoxy chain.

The formation of such an intramolecular hydrogen bond would significantly influence the conformational preferences of the molecule, leading to a more compact, folded structure. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations on similar molecules have shown that such interactions can stabilize certain conformers over others. researchgate.net The relative stability of conformers with and without this intramolecular hydrogen bond would depend on the balance between the stabilizing energy of the hydrogen bond and the steric strain introduced by the folded conformation.

Intermolecular Interactions and Condensed Phase Behavior

In the liquid and solid states, the properties of this compound are dictated by the nature and strength of the interactions between molecules.

In the condensed phase, intermolecular hydrogen bonds are expected to play a significant role in the supramolecular assembly of this compound. acs.org The aldehyde group can participate in C-H···O hydrogen bonds with neighboring molecules. rsc.org The ether oxygens also provide sites for hydrogen bond acceptance.

Computational studies on substituted benzaldehydes have utilized techniques like Hirshfeld surface analysis to visualize and quantify these weak intermolecular contacts. acs.orgrsc.org These analyses can reveal the prevalence of different types of interactions, such as C-H···O, C-H···π, and π-π stacking, which collectively determine the crystal packing. rsc.org While specific dimerization equilibrium data for this compound is not available, it is plausible that dimers and larger aggregates stabilized by these weak hydrogen bonds exist in solution and in the solid state.

Periodic Density Functional Theory (DFT) is a computational method well-suited for studying the electronic structure and properties of crystalline solids. nih.gov By taking into account the periodic nature of the crystal lattice, this method can be used to predict properties such as lattice energies, cell parameters, and electronic band structures. nih.govacs.orgtum.de

For this compound, periodic DFT calculations could provide valuable insights into its solid-state behavior. osti.gov For example, these calculations could be used to determine the most stable crystal packing arrangement and to understand the role of intermolecular interactions in stabilizing the crystal structure. nih.gov Such calculations have been successfully applied to other aromatic ethers and ketones to elucidate their behavior on catalytic surfaces and in the solid state. acs.orgtum.de

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time. nih.govuniroma1.it

MD simulations of this compound in a solvent could reveal how the molecule interacts with its environment and how its conformation changes over time. vub.be Studies on similar molecules like anisole have used MD simulations to investigate solvation effects and the structure of the liquid phase. uniroma1.itvub.beresearchgate.netresearchgate.net These simulations can provide information on properties such as diffusion coefficients, radial distribution functions (to describe local structure), and the dynamics of hydrogen bond formation and breaking.

Chemical Reactivity and Reaction Mechanisms of 2 2 Methoxyethoxy Benzaldehyde

Reactions of the Aldehyde Functionality

The aldehyde group is the most reactive site in 2-(2-Methoxyethoxy)benzaldehyde, undergoing a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the intermediate to yield an alcohol. Aromatic aldehydes, such as this compound, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the electrophilicity of the carbonyl carbon.

A prominent example of this reaction class is the addition of Grignard reagents (R-MgX). The reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. The alkyl or aryl group from the Grignard reagent attaches to the carbonyl carbon, and the carbonyl oxygen is protonated.

Condensation Reactions (e.g., Aldol (B89426) Condensations, Knoevenagel Condensations)

This compound, lacking α-hydrogens, cannot self-condense via an aldol reaction but can act as an electrophilic partner in mixed aldol or Claisen-Schmidt condensations with ketones or other enolizable carbonyl compounds.

A particularly relevant reaction is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst. This reaction is a cornerstone for carbon-carbon bond formation. For instance, the reaction of a benzaldehyde (B42025) derivative with malononitrile yields a benzylidenemalononitrile (B1330407) derivative. These reactions are often carried out under mild conditions and can be facilitated by various catalysts.

Table 1: Examples of Knoevenagel Condensation with Benzaldehyde Derivatives

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Malononitrile | Amino-bifunctional framework/Ethanol (B145695), RT, 5 min | 2-Benzylidenemalononitrile | >99 | |

| Benzaldehyde | Malononitrile | NiCu@MWCNT/H₂O/CH₃OH, 25 °C, 15 min | 2-Benzylidenemalononitrile | 92 ± 2 | |

| 2-Fluorobenzaldehyde | Malononitrile | NiCu@MWCNT/H₂O/CH₃OH, 25 °C, 15 min | 2-(2-Fluorobenzylidene)malononitrile | 94 ± 1 |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize aldehydes to carboxylic acids. The reaction of this compound with KMnO₄ under acidic or basic conditions would yield 2-(2-methoxyethoxy)benzoic acid. Other reagents like acidified potassium dichromate(VI) or Tollens' reagent can also effect this transformation.

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, 2-(2-methoxyethoxy)benzyl alcohol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, typically in an alcoholic solvent like ethanol or methanol. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction. Another notable reagent is sodium bis(2-methoxyethoxy)aluminum hydride, known as Red-Al, which is effective for reducing aromatic aldehydes.

Since this compound lacks α-hydrogens, it can also undergo the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylic acid salt.

Reactivity of the Aromatic Ring and Ether Linkage

The aromatic ring and the ether side chain of this compound also participate in characteristic reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is directed by two competing substituents: the aldehyde group and the methoxyethoxy group.

The aldehyde group (-CHO) is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

The alkoxy group (-OR) , in this case, the methoxyethoxy group, is an activating group and an ortho, para-director due to its strong electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect.

The positions on the ring relative to the substituents are:

Position 3: ortho to the alkoxy group and meta to the aldehyde.

Position 4: para to the aldehyde and meta to the alkoxy group.

Position 5: para to the alkoxy group and meta to the aldehyde.

Position 6: ortho to both the aldehyde and the alkoxy group.

The powerful activating and ortho, para-directing effect of the alkoxy group generally dominates over the deactivating, meta-directing effect of the aldehyde. Therefore, electrophilic attack is most likely to occur at the positions activated by the alkoxy group, which are positions 3 and 5. Position 6 is highly sterically hindered by the two adjacent substituents. Between positions 3 and 5, position 5 is generally favored due to less steric hindrance compared to position 3, which is between the two existing groups. Studies on the nitration of 1,2-dialkoxybenzenes have shown that dinitration occurs selectively at the 4 and 5 positions, highlighting the strong directing influence of alkoxy groups. Therefore, for a monosubstitution reaction like nitration or halogenation on this compound, the major product would be the 5-substituted isomer, with the 3-substituted isomer as a potential minor product.

Cleavage or Modification of the Methoxyethoxy Side Chain

The ether linkages in the methoxyethoxy side chain can be cleaved under specific conditions. Boron tribromide (BBr₃) is a powerful reagent widely used for the cleavage of ethers, particularly aryl methyl ethers. The reaction mechanism involves the formation of an initial adduct between the Lewis acidic boron and the ether oxygen. For aryl alkyl ethers, this is followed by nucleophilic attack of a bromide ion on the alkyl group in an Sₙ2-type reaction, leading to the formation of a phenol (B47542) and an alkyl bromide after workup. In the case of this compound, treatment with BBr₃ would likely cleave the ether bond closest to the ring first, yielding 2-hydroxy-benzaldehyde (salicylaldehyde) and 1-bromo-2-methoxyethane. Depending on the stoichiometry and reaction conditions, the second ether linkage could also be cleaved.

Additionally, the benzylic C-H bonds of an alkyl side chain on an aromatic ring are susceptible to oxidation. However, the methoxyethoxy side chain of this compound lacks a benzylic hydrogen on the carbon directly attached to the ring (it's an oxygen), so this type of oxidation is not applicable.

Stereochemical Aspects of Reactions Involving this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the stereochemical aspects of reactions involving this compound. While the broader field of asymmetric synthesis extensively covers the stereoselective reactions of benzaldehyde and various substituted analogues, dedicated studies on the influence of the 2-(2-methoxyethoxy) substituent on the stereochemical outcome of reactions appear to be limited.

In general, the stereoselectivity of reactions involving substituted benzaldehydes is influenced by a combination of electronic and steric factors, as well as the nature of the reagents and catalysts employed. For instance, the presence of an ortho-alkoxy group can, in principle, influence the stereochemical course of a reaction through chelation control, where the oxygen atom coordinates to a metal center of a catalyst or reagent, thereby directing the approach of a nucleophile from a specific face of the aldehyde. This is a common strategy in asymmetric catalysis to achieve high levels of enantioselectivity or diastereoselectivity.

Numerous methodologies exist for the asymmetric transformation of aldehydes, including:

Nucleophilic additions: The addition of organometallic reagents, enolates, or other nucleophiles to the carbonyl group can generate a new stereocenter. The stereochemical outcome is often controlled by chiral catalysts, chiral auxiliaries, or chiral reagents.

Reductions: The asymmetric reduction of the aldehyde to a primary alcohol can be achieved with high enantioselectivity using chiral reducing agents or catalysts.

Aldol and Henry Reactions: These carbon-carbon bond-forming reactions can be rendered highly stereoselective through the use of chiral catalysts, such as proline derivatives or metal complexes with chiral ligands.

Consequently, a detailed discussion, including research findings and data tables on the stereochemical aspects of reactions specifically involving this compound, cannot be provided at this time due to the lack of published research on this particular topic. Further experimental investigation would be required to elucidate the stereochemical behavior of this compound in asymmetric transformations.

Applications of 2 2 Methoxyethoxy Benzaldehyde in Advanced Organic Synthesis and Medicinal Chemistry Research

The chemical compound 2-(2-Methoxyethoxy)benzaldehyde is a notable aromatic aldehyde that serves as a versatile building block in the realms of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive aldehyde group and a flexible methoxyethoxy side chain at the ortho position, allows for a wide range of chemical transformations. This positioning influences the molecule's reactivity and imparts specific properties to its derivatives, making it a valuable precursor for complex chemical structures. While detailed research focused exclusively on this compound is specialized, its applications can be understood through the extensive studies conducted on analogous substituted benzaldehydes.

Table of Compounds

Development of Novel and Highly Efficient Synthetic Routes

While established methods for the synthesis of substituted benzaldehydes exist, the development of novel, highly efficient, and sustainable routes to this compound remains a key objective. Current research in organic synthesis points towards several promising avenues.

One area of focus is the application of catalytic debromomethoxylation . A novel method for the synthesis of functionally substituted benzaldehydes involves the reaction of dibromomethylarenes with benzaldehyde (B42025) dimethyl acetal, catalyzed by anhydrous zinc chloride. kpfu.ru This approach, which utilizes a soft Lewis acid that does not form strong complexes with the aldehyde group, could potentially be adapted for the efficient synthesis of this compound, offering a milder and more selective alternative to traditional methods. kpfu.ru

Flow chemistry represents another significant frontier for the synthesis of this compound. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for exothermic reactions like aldol (B89426) condensations involving reactive aldehydes. beilstein-journals.org The use of microreactors can lead to significantly higher yields and reduced side-product formation compared to batch processes. beilstein-journals.org Adapting existing flow-based protocols for the synthesis of substituted benzaldehydes could enable a safer, more scalable, and efficient production of this compound. acs.org

Furthermore, the development of one-pot, two-step reduction/cross-coupling procedures presents an elegant and rapid methodology. acs.org These methods often employ a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the aldehyde functionality, making it suitable for subsequent cross-coupling with organometallic reagents. acs.org This strategy could be explored for the introduction of the 2-methoxyethoxy group onto a suitable benzaldehyde precursor, potentially streamlining the synthesis and reducing purification steps.

Finally, tandem reactions offer a powerful approach to synthesize benzaldehyde derivatives by avoiding the isolation and purification of intermediates. liberty.edu Research into directed metalation strategies, where an α-amino alkoxide is formed in situ, could be extended to the synthesis of ortho-substituted benzaldehydes like this compound. liberty.edu

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A deeper understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are poised to provide these critical insights.

X-ray crystallography , combined with Hirshfeld surface analysis, can offer detailed information on the intermolecular interactions that govern the crystal packing of this compound. nih.gov Studies on related substituted benzaldehydes have revealed the importance of weak C–H⋯O hydrogen bonding, π–π stacking, and halogen bonding in their supramolecular assemblies. nih.gov Similar investigations on the target compound would elucidate the role of the methoxyethoxy side chain in directing the solid-state architecture. A study on the closely related 2-methoxy-benzaldehyde revealed the formation of dimers through C–H⋯O interactions, a feature that could also be present in the liquid and solid states of this compound. researchgate.net

Vibrational spectroscopy (IR and Raman) , supported by Density Functional Theory (DFT) calculations , provides a powerful tool for understanding the molecular structure and vibrational modes. For instance, in 2-methoxy-benzaldehyde, a splitting of the carbonyl stretching mode in the liquid phase has been attributed to a dimerization equilibrium. researchgate.net Similar spectroscopic and computational analyses of this compound would allow for the precise assignment of its vibrational spectra and could reveal subtle conformational equilibria influenced by the flexible methoxyethoxy group. DFT studies on substituted benzaldehydes have also been used to evaluate the effect of substituents on the formyl group's rotational barrier and coupling constants. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. High-resolution 1H and 13C NMR data, which are available for the related compound 4-(2-methoxyethoxy)benzaldehyde, provide characteristic chemical shifts for the protons and carbons of the methoxyethoxy chain and the benzaldehyde core. nih.govnih.gov Detailed 1D and 2D NMR studies of this compound, coupled with computational predictions, would provide a complete assignment of its spectral features and offer insights into its solution-state conformation.

Mass spectrometry (MS) is essential for confirming the molecular weight and fragmentation patterns. The mass spectrum of the related 2-methoxybenzaldehyde shows characteristic peaks corresponding to the molecular ion and fragments resulting from the loss of a proton or other neutral species. nist.govdocbrown.info High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of this compound.

Exploration of Undiscovered Bioactive Potential of this compound Derivatives

The structural motif of substituted benzaldehydes is present in numerous biologically active compounds, suggesting that derivatives of this compound could possess significant and yet undiscovered therapeutic potential.

Anticancer Activity: Benzaldehyde derivatives have shown promise as anticancer agents. For example, a series of benzyloxybenzaldehyde derivatives exhibited significant activity against the HL-60 human leukemia cell line, inducing apoptosis and arresting the cell cycle at the G2/M phase. researchgate.netstanford.edu The mechanism of action for some benzaldehydes involves the disruption of mitochondrial function. stanford.edu Given these precedents, novel derivatives of this compound could be synthesized and screened for their cytotoxic and anti-proliferative effects against various cancer cell lines. The flexible and hydrophilic methoxyethoxy side chain could potentially influence the compound's solubility, cell permeability, and interaction with biological targets.

Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases. Methoxy (B1213986) derivatives of other heterocyclic systems have demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway and restoring normal levels of reactive oxygen species (ROS) and nitric oxide (NO) in activated immune cells. nih.govresearchgate.net The synthesis and evaluation of this compound derivatives for their ability to modulate inflammatory pathways represents a promising area of research.

Antimicrobial Activity: The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives, which can be synthesized from benzaldehyde precursors, are known to exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects. beilstein-journals.orggoogle.com Furthermore, chalcones, which can be synthesized from benzaldehydes, have also shown antibacterial activity against resistant pathogens. nih.gov Therefore, derivatives of this compound could serve as valuable scaffolds for the development of novel antimicrobial compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to guide the design of more potent bioactive derivatives. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, untested molecules. nih.govnih.govunair.ac.idmdpi.com Such studies on this compound derivatives could identify key structural modifications that enhance their therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules, including derivatives of this compound.

Machine learning (ML) models for retrosynthesis are becoming increasingly sophisticated, offering the potential to rapidly identify viable synthetic routes for complex molecules. nih.govresearchgate.netacs.org These models can analyze a target molecule and propose a series of reactions to synthesize it, often identifying more efficient pathways than those devised by human chemists. The integration of such tools could significantly accelerate the synthesis of novel this compound derivatives.

Predictive models for bioactivity and toxicity are another key application of AI in drug discovery. nih.gov By analyzing the structural features of a molecule, ML algorithms can predict its likely biological activity and potential toxicity, allowing researchers to prioritize the most promising candidates for synthesis and testing. stanford.edu This can save significant time and resources in the early stages of drug development.

Automated synthesis platforms , controlled by AI, are emerging as powerful tools for chemical discovery. sciencedaily.com These "self-driving labs" can autonomously plan and execute chemical reactions, analyze the results, and use the data to inform the next round of experiments. nih.gov The application of such automated systems to the synthesis and optimization of this compound derivatives could dramatically accelerate the pace of discovery in this area.

Q & A

Q. Table: Key Spectral Markers

| Technique | Diagnostic Feature | Example Data |

|---|---|---|

| ¹³C NMR | Aldehyde carbon | δ 191.32 |

| X-ray | Intermolecular CH-π interactions | 3.139 Å |

Advanced: How can computational methods resolve contradictions in crystallographic data for derivatives?

Answer:

Discrepancies in crystallographic data (e.g., polymorphism, hydrogen-bonding patterns) require:

- High-Resolution Diffraction : Resolve atomic positions (≤0.8 Å resolution) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 18% contribution from C–H···O bonds) .

- Molecular Dynamics (MD) Simulations : Predict dominant packing motifs under varying solvents (e.g., EtOH vs. CHCl₃) .

Case Study : Weak hydrogen bonds (C9–H9B···O1: 2.827 Å) and CH-π interactions in dialdehydes were validated using redundant crystallization trials and DFT calculations .

Advanced: What role does this compound play in stabilizing metallic nanoparticles?

Answer:

The ether-oxygen lone pairs and aldehyde group enable this compound to act as a capping ligand for nanoparticles:

- Cu/Cu₂O Nanoparticles : Ligand coordinates via aldehyde oxygen, preventing aggregation in aqueous media .

- Optimization Parameters :

- pH : Neutral to slightly basic (avoids aldehyde protonation).

- Ligand/Nanoparticle Ratio : Excess ligand (5:1) ensures monolayer coverage .

Q. Table: Application in Nanoparticle Synthesis

| Nanoparticle Type | Ligand Function | Stabilization Mechanism |

|---|---|---|

| Cu₂O | Surface passivation | Ether-oxygen coordination to Cu⁺ |

Methodological: What safety protocols are critical for handling this compound?

Answer:

Based on SDS guidelines:

- Personal Protection : Nitrile gloves (inspected pre-use), chemical-resistant suits, and eye protection .

- Ventilation : Use fume hoods to limit inhalation; ensure eyewash stations and safety showers are accessible .

- Spill Management : Absorb with dry sand/chemical-resistant materials; avoid drainage contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.